Cas no 2228999-67-3 (3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid)

3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid
- EN300-1942759
- 2228999-67-3
-
- インチ: 1S/C10H9F2NO4/c1-6-2-3-7(13(16)17)4-8(6)10(11,12)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
- InChIKey: HHXCXJXUGSIDAT-UHFFFAOYSA-N
- ほほえんだ: FC(CC(=O)O)(C1C=C(C=CC=1C)[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 245.04996409g/mol
- どういたいしつりょう: 245.04996409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 83.1Ų
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1942759-0.25g |
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid |
2228999-67-3 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1942759-5.0g |
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid |
2228999-67-3 | 5g |
$4349.0 | 2023-05-31 | ||
Enamine | EN300-1942759-2.5g |
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid |
2228999-67-3 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1942759-0.1g |
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid |
2228999-67-3 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1942759-1g |
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid |
2228999-67-3 | 1g |
$1500.0 | 2023-09-17 | ||
Enamine | EN300-1942759-5g |
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid |
2228999-67-3 | 5g |
$4349.0 | 2023-09-17 | ||
Enamine | EN300-1942759-1.0g |
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid |
2228999-67-3 | 1g |
$1500.0 | 2023-05-31 | ||
Enamine | EN300-1942759-0.5g |
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid |
2228999-67-3 | 0.5g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1942759-10.0g |
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid |
2228999-67-3 | 10g |
$6450.0 | 2023-05-31 | ||
Enamine | EN300-1942759-0.05g |
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid |
2228999-67-3 | 0.05g |
$1261.0 | 2023-09-17 |
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid 関連文献
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acidに関する追加情報
Recent Advances in the Study of 3,3-Difluoro-3-(2-methyl-5-nitrophenyl)propanoic Acid (CAS: 2228999-67-3)
In recent years, the compound 3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid (CAS: 2228999-67-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated aromatic compound has shown promising potential in various applications, including drug development, enzyme inhibition, and as a key intermediate in the synthesis of more complex bioactive molecules. The unique structural features of this compound, particularly the difluoromethyl group and the nitro-substituted aromatic ring, contribute to its distinct chemical reactivity and biological activity.
A recent study published in the Journal of Medicinal Chemistry explored the role of 3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid as a potential inhibitor of specific enzymes involved in inflammatory pathways. The researchers utilized a combination of molecular docking simulations and in vitro assays to evaluate the compound's binding affinity and inhibitory effects. The results demonstrated a significant reduction in enzyme activity, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. The study also highlighted the importance of the difluoro moiety in enhancing the compound's metabolic stability and bioavailability.
Another noteworthy development comes from a collaborative research effort between academic and industrial laboratories, which focused on the synthetic applications of 2228999-67-3. The team developed an efficient, scalable synthesis route for this compound, optimizing reaction conditions to achieve high yields and purity. This advancement is particularly relevant for pharmaceutical manufacturers, as it addresses previous challenges associated with the large-scale production of fluorinated intermediates. The study also investigated the compound's reactivity in various coupling reactions, expanding its utility in medicinal chemistry.
In the realm of drug discovery, researchers have been investigating the potential of 3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid as a building block for targeted therapeutics. A recent patent application disclosed novel derivatives of this compound designed to selectively modulate specific biological targets. Preliminary pharmacological evaluations of these derivatives showed improved pharmacokinetic properties compared to the parent compound, with some candidates demonstrating promising activity in animal models of disease. These findings underscore the compound's versatility as a scaffold for drug design.
From a mechanistic perspective, advanced spectroscopic techniques have been employed to study the electronic properties and conformational dynamics of 2228999-67-3. Nuclear magnetic resonance (NMR) and X-ray crystallography studies have provided detailed insights into the compound's three-dimensional structure and its interactions with biological macromolecules. These structural analyses are invaluable for understanding structure-activity relationships and guiding the rational design of more potent analogs.
Looking forward, the research community continues to explore new applications and derivatives of 3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid. Several ongoing clinical trials are investigating fluorinated compounds with structural similarities to 2228999-67-3, which may pave the way for future therapeutic applications. Additionally, computational chemistry approaches are being increasingly employed to predict novel biological targets for this class of compounds, potentially expanding their therapeutic scope beyond current applications.
In conclusion, the growing body of research on 3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid (CAS: 2228999-67-3) demonstrates its significant potential in pharmaceutical development and chemical biology. The compound's unique structural features, combined with recent synthetic and pharmacological advancements, position it as a valuable tool for drug discovery and a promising candidate for further development. As research in this area continues to evolve, we anticipate seeing more innovative applications and derivatives emerging in the coming years.
2228999-67-3 (3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid) 関連製品
- 2302221-11-8(2-(1,2-Oxazol-4-yl)ethane-1-thiol)
- 1805413-78-8(2-Bromo-3-cyano-4-methoxybenzoic acid)
- 1470-61-7(Silver diethyldithiocarbamate)
- 53636-56-9(methyl 3-bromopyridine-2-carboxylate)
- 954632-66-7(1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea)
- 154089-44-8(Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer)
- 2694731-51-4(6-Fluoro-N-methyl-3-nitro-2-pyridinamine)
- 2137536-46-8(6-Methoxy-2-(oxolan-3-yl)-1,2,3,4-tetrahydroquinolin-3-ol)
- 946272-27-1(4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine)
- 89581-82-8(2-Acetyl-3-chlorothiophene)



